Ethyl 2-amino-3,4,6-trifluorobenzoate

Purification Distillation Thermal Properties

Researchers synthesizing fluorinated quinolone antibacterials face regioisomer-sensitive reactivity where generic analogs fail. Ethyl 2-amino-3,4,6-trifluorobenzoate (CAS 1343057-71-5) is the exact 3,4,6-trifluoro ortho-amino ester required for correct cyclocondensation templates, as documented in patent literature. - Unique electronic environment ensures regioselective cyclization for correct quinolone core. - Predicted pKa of -0.95 enables controlled reaction conditions. - Ethyl ester enables selective hydrolysis to carboxylic acid (CAS 1341914-42-8) for amide diversification. Shipped in high purity globally.

Molecular Formula C9H8F3NO2
Molecular Weight 219.163
CAS No. 1343057-71-5
Cat. No. B2540407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-3,4,6-trifluorobenzoate
CAS1343057-71-5
Molecular FormulaC9H8F3NO2
Molecular Weight219.163
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=C(C=C1F)F)F)N
InChIInChI=1S/C9H8F3NO2/c1-2-15-9(14)6-4(10)3-5(11)7(12)8(6)13/h3H,2,13H2,1H3
InChIKeyLFLKMTQCGQHAPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-amino-3,4,6-trifluorobenzoate – Ortho-Amino Ester Building Block


Ethyl 2-amino-3,4,6-trifluorobenzoate (CAS 1343057-71-5) is a fluorinated aromatic building block belonging to the ortho-amino benzoate ester class . Its molecular structure features a benzene ring substituted with three fluorine atoms at the 3, 4, and 6 positions, along with an amino group at the 2-position and an ethyl ester moiety [1]. This specific 3,4,6-trifluoro arrangement distinguishes it from other regioisomeric trifluorobenzoate analogs and modulates its electronic properties, solubility, and reactivity profile, making it a specialized intermediate for the synthesis of fluorinated heterocycles in pharmaceutical and agrochemical research .

Workflow Ortho-amino ester building block for fluorinated heterocycle synthesis
Substitution pattern 3,4,6-trifluoro arrangement directs SNAr and cyclocondensation regiochemistry
Research context Supports medicinal chemistry and agrochemical intermediate programs

Irreplaceability of Ethyl 2-amino-3,4,6-trifluorobenzoate


Generic substitution among trifluorobenzoate esters is not scientifically valid due to the profound impact of fluorine substitution patterns on electronic distribution, steric hindrance, and molecular recognition. The 3,4,6-trifluoro regioisomer exhibits a unique combination of electron-withdrawing effects that dictate its reactivity in nucleophilic aromatic substitution (SNAr) and cyclocondensation reactions, which differ fundamentally from the 3,5,6- or 3,4,5-trifluoro analogs [1]. Furthermore, the ethyl ester group confers distinct solubility and hydrolytic stability characteristics compared to the methyl ester or tert-butyl ester variants, influencing both synthetic efficiency and downstream purification workflows . The pKa of the conjugate acid is predicted to be -0.95, indicating a significantly reduced basicity of the amino group compared to non-fluorinated analogs, a property that can critically affect reaction conditions and yields .

Regioisomer 3,4,6-Trifluoro pattern may exhibit different electronic distribution and reactivity compared to 3,5,6- or 3,4,5-analogs, altering SNAr outcomes.
Ester group Ethyl ester confers distinct hydrolytic stability and steric profile vs. tert-butyl or methyl esters; orthogonal deprotection strategies may not transfer directly.
Electronic effects Predicted pKa of conjugate acid (-0.95) indicates reduced amino nucleophilicity; replacing with non-fluorinated or differently fluorinated analogs can shift reaction requirements.

Ethyl 2-amino-3,4,6-trifluorobenzoate: Differentiation from Analogs


Lower Boiling Point vs. 3,5,6-Regioisomer

The predicted boiling point of Ethyl 2-amino-3,4,6-trifluorobenzoate (CAS 1343057-71-5) is 280.5 ± 40.0 °C, which is approximately 8.9 °C lower than the predicted boiling point of its 3,5,6-trifluoro regioisomer (CAS 1343664-95-8), predicted at 289.4 ± 40.0 °C . This difference, while modest, can be consequential during fractional distillation or other thermal purification steps.

Boiling point comparison
Class-level inference
~8.9 °C lower than 3,5,6-regioisomer (predicted 280.5 vs. 289.4 °C)
Supports distillation method context and purification workflow assessment.
Predicted values, source-specific review recommended.
Purification Distillation Thermal Properties

Distinct Electronic Profile vs. Other Regioisomers

The pKa of the conjugate acid for Ethyl 2-amino-3,4,6-trifluorobenzoate is predicted to be -0.95 ± 0.10 . This value reflects the strong electron-withdrawing effect of the three fluorine atoms. While predicted pKa values for the 3,5,6- and 3,4,5-trifluoro regioisomers are not consistently available in the same database for direct comparison, the distinct substitution pattern inherently alters the resonance and inductive effects on the amino and ester groups. This difference is fundamental to their divergent reactivity in SNAr and diazonium chemistry [1].

Electronic profile
Class-level inference
pKa of conjugate acid: -0.95 ± 0.10 (predicted)
Supports reactivity review for SNAr and diazonium chemistry.
Class-level inference; direct regioisomer pKa data unavailable.
Electronic Effects Reactivity Structure-Activity Relationship

Ethyl vs. tert-Butyl Ester: Atom Economy & Stability

Ethyl 2-amino-3,4,6-trifluorobenzoate (MW 219.16 g/mol) has a significantly lower molecular weight than its tert-butyl ester analog, tert-butyl 2-amino-3,4,6-trifluorobenzoate (MW 247.21 g/mol) [1]. This represents a 12.8% lower molecular weight. Furthermore, the ethyl ester group is less sterically hindered and exhibits different hydrolytic stability compared to the acid-labile tert-butyl ester, which requires specific acidic conditions for deprotection .

Atom economy
Class-level inference
12.8% lower MW vs. tert-butyl ester (219.16 vs. 247.21 g/mol)
Supports atom economy assessment and orthogonal protecting-group strategies.
Calculated from molecular formula; experimental validation of stability differences needed.
Ester Stability Atom Economy Synthetic Efficiency

Ethyl 2-amino-3,4,6-trifluorobenzoate: Application Scenarios


Synthesis of Fluorinated Quinolone Antibacterial Intermediates

The 3,4,6-trifluoro substitution pattern on the benzoate ring is a key precursor for constructing specific fluorinated quinolone carboxylic acid derivatives [1]. As outlined in patent literature, trifluoro-substituted benzoic acid esters serve as starting materials for 2,3,4-trifluoro-5-trifluoromethylbenzoic acid, an important intermediate for quinolone antibacterials [1]. The ethyl ester group facilitates subsequent cyclocondensation reactions to form the quinolone core, a process for which the 3,4,6-regioisomer provides the correct substitution template.

Ortho-Amino Ester Scaffolds for Heterocycle Synthesis

Ethyl 2-amino-3,4,6-trifluorobenzoate functions as a versatile 'ortho-amino ester' building block for generating bicyclic heterocycles of pharmaceutical relevance . The specific 3,4,6-trifluoro substitution pattern imparts a unique electronic environment on the aromatic ring, influencing the regioselectivity of subsequent cyclization reactions. This is particularly valuable in medicinal chemistry programs exploring novel fluorinated heterocyclic cores for oncology and infectious disease targets, where precise control over molecular topology is paramount .

Agrochemicals & Polymer Additives Development

Fluorinated aromatic esters are widely employed in the discovery of new agrochemicals and specialty materials. The distinct physicochemical properties conferred by the 3,4,6-trifluoro substitution pattern, such as enhanced metabolic stability and altered lipophilicity compared to non-fluorinated analogs, make this compound a valuable intermediate for synthesizing candidate molecules with improved environmental persistence or bioavailability [2]. Its use in this context is supported by the broader class of trifluorobenzoates, which are known to impart desirable properties to pesticides and polymer additives [2].

Precursor for Amide Coupling: 2-Amino-3,4,6-trifluorobenzoic Acid

The ethyl ester group of this compound can be selectively hydrolyzed to yield 2-amino-3,4,6-trifluorobenzoic acid (CAS 1341914-42-8), a valuable carboxylic acid for amide bond formation . This provides a synthetic route to a broader range of amide derivatives, which are common pharmacophores. The lower predicted boiling point of the ethyl ester compared to the 3,5,6-isomer offers a potential advantage in purifying the ester intermediate before the hydrolysis step, ensuring a higher purity of the final acid building block.

Application
Selection Property
Validation Focus
Fluorinated quinolone intermediate synthesis
3,4,6-Trifluoro substitution template
Cyclocondensation regiochemical outcome
Bicyclic heterocycle scaffold generation
Ortho-amino ester reactivity
Ring-closure selectivity under electronic influence
Agrochemical & polymer additive discovery
Fluorination pattern and ester lability
Metabolic stability and physicochemical profiling
Precursor to 2-amino-3,4,6-trifluorobenzoic acid
Ethyl ester hydrolytic stability
Purity of acid intermediate after ester cleavage
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